molecular formula C20H21ClN8 B12270149 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12270149
M. Wt: 408.9 g/mol
InChI Key: SAUNLPAGSAWIQM-UHFFFAOYSA-N
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Description

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro group. The piperazine and pyrazole rings are then synthesized and attached to the pyridine ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 1H-Indole-3-carbaldehyde derivatives

Uniqueness

Compared to similar compounds, 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C20H21ClN8

Molecular Weight

408.9 g/mol

IUPAC Name

5-chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C20H21ClN8/c1-13-8-14(2)29(26-13)19-10-18(24-15(3)25-19)27-4-6-28(7-5-27)20-17(21)9-16(11-22)12-23-20/h8-10,12H,4-7H2,1-3H3

InChI Key

SAUNLPAGSAWIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C

Origin of Product

United States

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